(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Overview
Description
Synthesis Analysis
The synthesis of "(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]" and related complexes involves intricate procedures that highlight the compound's unique chiral and structural characteristics. One study describes the preparation of complexes containing this ligand framework, focusing on their applications in catalytic phospho-transfer reactions. The synthesis process emphasizes the compound's role in facilitating selective chemical transformations, underscoring its potential utility in synthetic organic chemistry (Jiang et al., 2001).
Molecular Structure Analysis
The molecular structure of "(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]" is characterized by its chiral bis(oxazoline) complexes. Single crystal X-ray analyses of these complexes provide insight into the ligand's configuration and the spatial arrangement of its molecular components. These structural details are critical for understanding the compound's reactivity and interaction with other molecules, which is essential for its applications in catalysis and material science (Jiang et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of "(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]" is highlighted in its applications in catalytic reactions, such as the phospho-transfer reaction. These reactions demonstrate the compound's ability to facilitate specific chemical transformations, making it a valuable catalyst in organic synthesis. The preference for hydrolysis of starting materials over nucleophilic addition to a carbonyl substrate in these reactions indicates the compound's selective reactivity, which is a desirable property for catalytic applications (Jiang et al., 2001).
Scientific Research Applications
Catalytic Phospho-Transfer Reactions : These complexes have been examined as catalyst precursors in catalytic phospho-transfer reactions, where they favor competitive hydrolysis of diorgano-H-phosphonates to monoorgano-H-phosphonic acids rather than nucleophilic addition to a carbonyl substrate (Jiang et al., 2001).
Highly Enantioselective Diels–Alder Catalysis : The cationic complex derived from (+)-2,2'-Methylenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] has been used as an efficient catalyst for the condensation of methacrolein or ethylacrolein with cyclopentadiene in high enantiomeric excess, demonstrating its utility in asymmetric synthesis (Faller & Lavoie, 2001).
Conformational Analysis : The conformations of this bisoxazoline molecule have been studied using density functional theory and vibrational circular dichroism spectroscopy. Such studies are crucial for understanding the molecule's properties in various states and environments (Aamouche & Stephens, 2011).
Synthesis and Photophysical Properties for Lighting Applications : This compound has been used in the design and synthesis of cationic iridium(III) complexes, demonstrating its potential in the development of light-emitting electrochemical cells (LECs). These complexes have been shown to result in higher luminance and current efficiency, highlighting their applicability in lighting technology (Heo & Choe, 2015).
Synthesis of Chiral Bisoxazoline Ligands : This compound plays a role in the synthesis of chiral bisoxazoline ligands, which are important in various organic reactions and synthesis processes (Hofstra et al., 2020).
Enantioselective Catalysis : Copper complexes with bisoxazoline ligands have been used as catalysts for enantioselective reactions, including cyclopropane formation and transfer hydrogenations (Müller et al., 1991).
properties
IUPAC Name |
(3aS,8bR)-2-[[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-3-7-14-12(5-1)9-16-20(14)22-18(24-16)11-19-23-21-15-8-4-2-6-13(15)10-17(21)25-19/h1-8,16-17,20-21H,9-11H2/t16-,17-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHSVQLSNIGJNC-ZCLUNYJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)CC4=NC5C(O4)CC6=CC=CC=C56 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)CC4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361456 | |
Record name | (3aR,8aS,3a'R,8a'S)-2,2'-Methylenebis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] | |
CAS RN |
180186-94-1 | |
Record name | (3aR,8aS,3a'R,8a'S)-2,2'-Methylenebis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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